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molecular formula C5H11ClNOP B8325205 Chloro(methoxy)pyrrolidinophosphine CAS No. 86030-44-6

Chloro(methoxy)pyrrolidinophosphine

Cat. No. B8325205
M. Wt: 167.57 g/mol
InChI Key: ICWFZORDNMYIGE-UHFFFAOYSA-N
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Patent
US06340749B1

Procedure details

To a solution of methyldichlorophosphite (10.0 g, 75.24 mmol, 7.1 mL) in CH2Cl2 (50 mL) was added dropwise 1-(trimethylsilyl)pyrrolidine (13.1 mL, 10.8 g, 75.2 mmol) at 0° C. The resulting mixture was stirred for 2 h at room temperature. The solvent was removed under reduced pressure to give a colorless oil (11.97 g, 95%) as a product. 31P NMR (CDCl3) δ 182.3.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([Cl:5])Cl.C[Si](C)(C)[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>C(Cl)Cl>[Cl:5][P:3]([O:2][CH3:1])[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
COP(Cl)Cl
Name
Quantity
13.1 mL
Type
reactant
Smiles
C[Si](N1CCCC1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClP(N1CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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